molecular formula C22H17F2N5OS B14054882 4-[2-[(3R)-3-(2,5-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile

4-[2-[(3R)-3-(2,5-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile

Cat. No.: B14054882
M. Wt: 437.5 g/mol
InChI Key: DDFOUSQFMYRUQK-PSRIUPCASA-N
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Description

4-[2-[(3R)-3-(2,5-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound features a complex structure with multiple functional groups, including a triazole ring, a thiazole ring, and a difluorophenyl group, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-[(3R)-3-(2,5-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the condensation of a suitable α-haloketone with thiourea under basic conditions.

    Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a difluorobenzene derivative reacts with a nucleophile.

    Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction between an azide and an alkyne, often catalyzed by copper(I) salts.

    Coupling Reactions: The final coupling of the synthesized intermediates is achieved through palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck coupling, to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for large-scale synthesis, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[2-[(3R)-3-(2,5-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), Jones reagent.

    Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation.

    Substitution: Bromine, nitric acid, sulfuric acid.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

4-[2-[(3R)-3-(2,5-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antifungal agent due to its structural similarity to known antifungal drugs.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Chemical Biology: It serves as a probe to study the mechanisms of action of related compounds.

    Industrial Applications: The compound’s unique chemical properties make it a candidate for the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-[2-[(3R)-3-(2,5-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile involves its interaction with specific molecular targets, such as fungal enzymes. The compound inhibits the synthesis of ergosterol, an essential component of fungal cell membranes, leading to cell membrane disruption and fungal cell death. The triazole ring interacts with the heme iron of the enzyme, inhibiting its activity.

Comparison with Similar Compounds

Similar Compounds

    Voriconazole: A triazole antifungal drug with a similar mechanism of action.

    Fluconazole: Another triazole antifungal with a simpler structure.

    Itraconazole: A triazole antifungal with a broader spectrum of activity.

Uniqueness

4-[2-[(3R)-3-(2,5-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile is unique due to its combination of a difluorophenyl group, a thiazole ring, and a triazole ring, which confer distinct chemical and biological properties. Its structural complexity allows for multiple points of interaction with biological targets, potentially leading to enhanced efficacy and reduced resistance compared to simpler compounds.

Properties

Molecular Formula

C22H17F2N5OS

Molecular Weight

437.5 g/mol

IUPAC Name

4-[2-[(3R)-3-(2,5-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile

InChI

InChI=1S/C22H17F2N5OS/c1-14(21-28-20(10-31-21)16-4-2-15(9-25)3-5-16)22(30,11-29-13-26-12-27-29)18-8-17(23)6-7-19(18)24/h2-8,10,12-14,30H,11H2,1H3/t14?,22-/m1/s1

InChI Key

DDFOUSQFMYRUQK-PSRIUPCASA-N

Isomeric SMILES

CC(C1=NC(=CS1)C2=CC=C(C=C2)C#N)[C@](CN3C=NC=N3)(C4=C(C=CC(=C4)F)F)O

Canonical SMILES

CC(C1=NC(=CS1)C2=CC=C(C=C2)C#N)C(CN3C=NC=N3)(C4=C(C=CC(=C4)F)F)O

Origin of Product

United States

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